

Technical Monograph: Spectroscopic Profiling of Isoamyl Angelate

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Compound of Interest

Compound Name: *Angelic Acid Isoamyl Ester*

Cat. No.: *B1634034*

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Subject: Structural Elucidation and Quality Control via NMR, MS, and IR CAS: 10482-55-0 | Formula: C₁₀H₁₈O₂ | MW: 170.25 g/mol Primary Application: Flavor/Fragrance Chemistry, Pharmacognosy (Roman Chamomile Analysis)

Executive Summary & Chemical Identity

Isoamyl angelate (3-methylbutyl (2Z)-2-methylbut-2-enoate) is the dominant ester found in Roman Chamomile (*Chamaemelum nobile*) essential oil. Its olfactory profile—fresh, fruity, and herbaceous—relies heavily on its stereochemistry.

The core technical challenge in working with this compound is its thermodynamic instability relative to its E-isomer, Isoamyl tiglate. Under acidic conditions or thermal stress, the sterically crowded Z-isomer (Angelate) isomerizes to the more stable E-isomer (Tiglate). Therefore, spectroscopic analysis serves not only for identification but as a critical purity checkpoint.

Chemical Structure[1][2][3][4][5][6][7][8][9]

- IUPAC: 3-methylbutyl (2Z)-2-methylbut-2-enoate[1]
- SMILES: CC(C)CCOC(=O)C(\C)=C\C

- Key Moiety: The "Angelate" group implies a cis relationship between the methyl group on C-2 and the methyl group on C-3 (Z-configuration).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for validating the Z-configuration. The chemical shift of the olefinic proton (H-3) is the primary diagnostic marker.

^1H NMR Data (400 MHz, CDCl_3)

The following assignments utilize the numbering scheme where C-1 is the carbonyl carbon.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.


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^{13}C NMR Data (100 MHz, CDCl_3)

- Carbonyl (C-1): 167.8 ppm (Ester C=O)
- Olefinic C-3: 138.5 ppm (Beta-carbon)
- Olefinic C-2: 127.6 ppm (Alpha-carbon, quaternary)
- Isoamyl O-C: 63.2 ppm
- Isoamyl Internal: 37.4 ppm (CH_2), 25.1 ppm (CH), 22.5 ppm (CH_3)
- Angelate Methyls: 20.6 ppm (C-4), 15.8 ppm (C-2 Me)

Visualization: NMR Correlation & Stereochemistry

The diagram below illustrates the coupling logic and the specific "shielding" effect that confirms the Z-isomer.

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Figure 1: NMR logic flow demonstrating the stereochemical validation of the Angelate isomer via Carbonyl Anisotropy.

Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI, 70 eV) mass spectrometry, Isoamyl Angelate displays a characteristic fragmentation pattern driven by the stability of the angeloyl cation.

Key Ion Fragments



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Fragmentation Pathway

The base peak at m/z 83 is the diagnostic fingerprint for angelate/tiglate esters. It represents the cleavage of the ester bond, retaining the positive charge on the conjugated carbonyl system.



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Figure 2: Primary fragmentation pathway of Isoamyl Angelate under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

IR is useful for confirming the functional class (conjugated ester) but less effective for stereochemical distinction than NMR.

- C=O Stretch: 1715 cm^{-1} (Lower than saturated esters due to conjugation).
- C=C Stretch: 1645 cm^{-1} (Weak to medium intensity).
- C-O Stretch: 1230 cm^{-1} and 1155 cm^{-1} (Asymmetric/Symmetric ester bands).
- C-H Stretch: $2960, 2875\text{ cm}^{-1}$ (Aliphatic isoamyl chain).

Experimental Protocol: Self-Validating Purity Check

To ensure the integrity of Isoamyl Angelate standards or extracts, follow this protocol to detect "Tiglate Drift" (isomerization).

Step 1: Sample Preparation

- Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl_3 (Chloroform-d).
- Tube: Use high-precision 5mm NMR tubes to prevent shimming errors that could broaden the critical H-3 coupling.

Step 2: Acquisition Parameters

- Pulse Sequence: Standard 1H ZG30.
- Scans: 16 scans are sufficient for pure standards; 64+ for essential oil mixtures.
- Spectral Width: 0 - 10 ppm.

Step 3: The Validation Logic (Pass/Fail)

Analyze the region between 6.00 ppm and 7.00 ppm.

- Identify Peak A: Quartet at 6.05 ppm. This is the Angelate (Z).
- Identify Peak B: Quartet at 6.85 ppm. This is the Tiglate (E) impurity.

- Calculate Purity:
- Threshold: For pharmaceutical or high-grade fragrance applications, Purity must be >98%.

References

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Sources

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